(1R,3R)-cyclohexane-1,3-diol
Description
Significance of Chiral Diols in Stereoselective Synthesis and Materials Science
The importance of chiral diols is multifaceted, extending from the synthesis of life-saving pharmaceuticals to the development of cutting-edge materials. In stereoselective synthesis, these diols are invaluable as chiral building blocks, auxiliaries, and ligands for asymmetric catalysis. acs.orgresearchgate.net Their well-defined spatial arrangement of hydroxyl groups allows for the precise construction of complex molecules with specific three-dimensional structures, a critical factor in determining biological activity. acs.org Chiral diols are foundational in producing a wide array of valuable chemicals, including pharmaceuticals, cosmetics, and agricultural products. acs.org
In the field of materials science, the incorporation of chiral diols into polymers and liquid crystals can induce unique properties. Chiral polymers are of great interest for applications such as enantioselective membranes and chiral stationary phases for chromatography. nih.gov The introduction of chirality into a liquid crystal phase can lead to the formation of helical superstructures and novel thermodynamic phases, which are essential for advanced display technologies. mdpi.combeilstein-journals.org For instance, chiral dopants can induce a helical twist in a nematic liquid crystal, forming a cholesteric phase. beilstein-journals.orgnih.gov
Overview of (1R,3R)-Cyclohexane-1,3-diol as a Model Chiral Scaffold
This compound stands out as a particularly useful chiral scaffold due to its rigid and well-defined stereochemistry. This specific stereoisomer of 1,3-cyclohexanediol (B1223022) serves as a versatile starting material for the synthesis of other chiral molecules and is a key intermediate in the preparation of spatially diverse small molecule libraries. nih.govnih.gov Its utility as a precursor in the synthesis of biologically important natural products and pharmaceutical compounds has been well-documented, though many reported syntheses result in moderate yields and selectivities. nih.gov The development of efficient synthetic routes to enantiomerically pure this compound and its derivatives remains an active area of research. nih.gov
The synthesis of this compound can be achieved through various methods, including the stereoselective reduction of 1,3-cyclohexanedione (B196179). researchgate.net One reported synthesis involves the treatment of a disilyl cyclohexanediol precursor with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF), yielding the desired C2-symmetric diol in high yield. nih.gov
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | mdpi.com |
| Molecular Formula | C₆H₁₂O₂ | mdpi.com |
| Molecular Weight | 116.16 g/mol | mdpi.com |
| CAS Number | 5515-64-0 | mdpi.com |
| Boiling Point | 246-247 °C | beilstein-journals.org |
| Hydrogen Bond Donor Count | 2 | mdpi.com |
| Hydrogen Bond Acceptor Count | 2 | mdpi.com |
Table 2: Research Findings on the Synthesis of this compound and its Derivatives
| Reaction | Starting Material | Product | Yield | Reference |
| Desilylation | (8R,10R)-disilyl cyclohexanediol | (R,R)-1,3-cyclohexanediol | 94% | nih.gov |
| Epoxide Opening and Cyclization | Epoxide (1R,3R)-5 | Cyclized product 6 | 88% | nih.gov |
Properties
CAS No. |
1062626-08-7 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1r,3r Cyclohexane 1,3 Diol
Enantioselective and Diastereoselective Synthesis Routes
The controlled installation of the two stereocenters in (1R,3R)-cyclohexane-1,3-diol requires sophisticated synthetic approaches that can navigate the challenges of both enantioselectivity and diastereoselectivity.
A prominent strategy for the synthesis of chiral diols is the asymmetric reduction of a prochiral diketone precursor, such as 1,3-cyclohexanedione (B196179). The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. wikipedia.orgorganic-chemistry.org This reaction typically employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃•THF). wikipedia.orgnih.gov
The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst, which activates the borane as a hydride donor and enhances the Lewis acidity of the catalyst's endocyclic boron. wikipedia.org This complex then coordinates to the ketone, positioning it for a face-selective hydride transfer through a six-membered transition state, leading to the formation of the chiral alcohol with high enantioselectivity. wikipedia.org The predictability and high enantiomeric excess (ee) achievable with this method make it a staple in asymmetric synthesis. isomerlab.com In the context of producing this compound, the appropriate enantiomer of the CBS catalyst would be selected to achieve the desired stereochemistry in the diol product. The enantioselective reduction of a related α-bromo vinylogous ester using the CBS reduction has been shown to produce the desired stereocenter in an allylic alcohol intermediate with a high enantiomeric excess of 95%. rsc.org
Table 1: Asymmetric Reduction via Corey-Itsuno (CBS) Reduction
| Parameter | Description | Reference |
|---|---|---|
| Reaction | Corey-Itsuno (CBS) Reduction | wikipedia.orgorganic-chemistry.org |
| Substrate | Prochiral ketone (e.g., 1,3-cyclohexanedione derivative) | wikipedia.orgrsc.org |
| Reagents | Chiral oxazaborolidine catalyst, Borane source (e.g., BH₃•THF) | wikipedia.orgnih.gov |
| Key Feature | Enantioselective reduction to chiral alcohol | wikipedia.org |
| Example ee | up to 95% ee for a related intermediate | rsc.org |
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild, environmentally benign conditions. rsc.org Enzymes, with their intricate active sites, can perform highly specific transformations, including the desymmetrization of meso compounds. For the synthesis of chiral 1,3-diols, lipases are particularly effective.
A notable example is the enzymatic desymmetrization of cis-1,3-cyclohexanediol (B3029893), a meso compound, using Candida antarctica lipase (B570770) B (CALB). nih.gov In a process of transesterification, CALB can selectively acylate one of the enantiotopic hydroxyl groups. This kinetic resolution leads to the formation of a monoacylated chiral product with very high enantiomeric excess. Specifically, the CALB-catalyzed transesterification of cis-1,3-cyclohexanediol can produce (1S,3R)-3-(acetoxy)-1-cyclohexanol in up to 93% yield and with an enantiomeric excess greater than 99.5%. rsc.org This chiral monoacetate is a versatile intermediate that can be readily converted to this compound. The high efficiency and selectivity of enzymatic methods make them an attractive and sustainable approach for accessing this chiral building block. rsc.org
Table 2: Biocatalytic Desymmetrization of cis-1,3-Cyclohexanediol
| Parameter | Description | Reference |
|---|---|---|
| Enzyme | Candida antarctica lipase B (CALB) | rsc.orgnih.gov |
| Substrate | cis-1,3-Cyclohexanediol | rsc.org |
| Reaction | Transesterification (Acylation) | rsc.org |
| Product | (1S,3R)-3-(acetoxy)-1-cyclohexanol | rsc.org |
| Yield | up to 93% | rsc.org |
| Enantiomeric Excess (ee) | >99.5% | rsc.org |
Chiral auxiliaries are stereochemically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective transformation. While classic examples involve covalently bound auxiliaries, modern interpretations include the use of chiral catalysts that form a transient, non-covalent chiral complex with the substrate.
In the context of this compound, the asymmetric desymmetrization of meso-1,3-cyclohexanediol can be achieved using C₂-symmetric chiral 4-pyrrolidinopyridine (B150190) (PPY) catalysts. These organocatalysts can promote the enantioselective acylation of one of the hydroxyl groups in the meso-diol. For instance, treatment of meso-1,3-cyclohexanediol with an acylating agent in the presence of a specific chiral PPY catalyst can yield the monoacylated product with a notable enantiomeric excess. This approach provides a route to chiral, non-racemic intermediates that can then be converted to the target this compound.
Total Synthesis Approaches Incorporating the this compound Motif
The utility of this compound and its precursors is highlighted by their application in the total synthesis of complex natural products. Cyclohexane-1,3-dione derivatives serve as versatile and inexpensive starting materials for the construction of a wide array of natural product skeletons. acs.org
A compelling example is the first catalytic asymmetric total synthesis of the sesquiterpene (+)-ar-macrocarpene. rsc.orgrsc.org This synthesis commences with the commercially available 5,5-dimethylcyclohexane-1,3-dione. A key step in this synthetic route is an enantioselective Corey-Bakshi-Shibata (CBS) reduction of an α-bromo vinylogous ester intermediate. This reduction forges the required stereocenter in an allylic alcohol with a high enantiomeric excess of 95%. rsc.org This chiral alcohol, which contains the core stereochemical information analogous to that in this compound, is then elaborated through further transformations to complete the synthesis of the natural product. This example underscores the strategic importance of accessing chiral cyclohexanol (B46403) derivatives as pivotal intermediates in the efficient and stereocontrolled synthesis of complex molecules.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. yale.edu The synthesis of this compound can be viewed through this lens, with several of the discussed methodologies aligning with these principles.
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Both the CBS reduction and enzymatic desymmetrization are catalytic processes. The CBS reduction uses a substoichiometric amount of the chiral oxazaborolidine catalyst, and biocatalytic methods use enzymes, which are highly efficient and selective natural catalysts. rsc.orgyale.edu This reduces waste compared to methods that might require stoichiometric amounts of a chiral reagent.
Use of Renewable Feedstocks: While not always directly implemented, the principles of green chemistry encourage the use of renewable starting materials. yale.edu Biocatalytic approaches often utilize enzymes derived from microorganisms, which are a renewable resource.
Safer Solvents and Auxiliaries: Green chemistry promotes the use of safer solvents and the reduction of auxiliary substances. yale.edu Enzymatic reactions can often be carried out in aqueous media or under solvent-free conditions, reducing the reliance on volatile organic compounds. nih.gov
Design for Energy Efficiency: Synthetic methods that operate at ambient temperature and pressure are preferred to minimize energy consumption. yale.edu Biocatalytic transformations typically occur under mild conditions of temperature and pressure, making them highly energy-efficient. researchgate.net
By embracing these principles, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning modern organic synthesis with the goals of green chemistry.
Conformational Analysis and Intramolecular Interactions of 1r,3r Cyclohexane 1,3 Diol
Theoretical and Computational Approaches to Conformational Preferences
Modern computational chemistry provides powerful tools to investigate the subtle energetic differences that govern conformational equilibria. These methods allow for a detailed exploration of molecular geometries and their corresponding energies, offering insights that complement experimental data.
Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations generate trajectories that reveal the dynamic nature of molecules, including conformational transitions. nih.goved.ac.uk These simulations are invaluable for sampling the configuration space of a molecule and constructing a potential energy surface (PES). A PES is a multi-dimensional map that relates the potential energy of a molecule to its geometry, allowing for the identification of stable low-energy conformations (energy minima) and the transition states that connect them. mostwiedzy.pl For (1R,3R)-cyclohexane-1,3-diol, MD simulations can elucidate the pathways and time scales of interconversion between the diequatorial and diaxial chair forms, as well as transient boat or twist-boat conformations.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a standard and reliable tool for calculating the geometric structures and binding energies of conformational isomers. jkps.or.krscispace.com DFT studies on the parent cyclohexane (B81311) molecule have accurately determined that the ground-state chair conformation is significantly more stable than metastable twist-boat or boat conformations. jkps.or.kr The energy barrier for the interconversion between chair forms via a half-chair transition state has also been calculated. jkps.or.kr
For substituted cyclohexanes like this compound, DFT calculations are employed to determine the precise energies of the diequatorial and diaxial conformers. These calculations quantify the energetic contributions of steric hindrance, such as 1,3-diaxial interactions, and stabilizing forces like hydrogen bonds, providing a net energy difference (ΔE) or Gibbs free energy difference (ΔG) between the conformers. researchgate.net
Influence of Intramolecular Hydrogen Bonding on Conformation and Acidity
The conformational equilibrium of this compound is not governed by steric effects alone. The presence of two hydroxyl groups introduces the possibility of intramolecular hydrogen bonding (IAHB), which can significantly influence the relative stability of the conformers. nih.gov In the diequatorial (ee) conformation, the two hydroxyl groups are positioned far from each other. In contrast, the diaxial (aa) conformation brings the hydroxyl groups into close proximity, allowing for the formation of a stabilizing intramolecular hydrogen bond between the hydrogen of one -OH group and the oxygen of the other.
This IAHB counteracts the destabilizing 1,3-diaxial steric effect that would typically make a diaxial conformation unfavorable. nih.govdoubtnut.com The strength of this hydrogen bond can be substantial enough to make the diaxial conformer a significant, or even predominant, species at equilibrium under certain conditions. researchgate.netdoubtnut.com In non-polar solvents, the energy of this intramolecular hydrogen bond in the related cis-isomer has been estimated to be around 1.6 kcal/mol. rsc.org The formation of an IAHB also affects the properties of the hydroxyl groups, including their acidity, by altering the electron density and bond polarity of the participating O-H bonds.
Solvent Effects on Conformational Equilibrium
The balance between the diequatorial and diaxial conformers is highly sensitive to the surrounding solvent environment. researchgate.netscielo.org.mx The solvent can modulate the strength of the intramolecular hydrogen bond and introduce new intermolecular interactions.
In non-polar, aprotic solvents such as carbon tetrachloride, the intramolecular hydrogen bond in the diaxial conformer is relatively unperturbed, providing significant stabilization. rsc.org Consequently, the energy difference between the diequatorial and diaxial forms is small, and both conformers can coexist in significant populations. rsc.org
Conversely, in polar and hydrogen-bond-donating or -accepting solvents like water, alcohols, or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules compete directly with the IAHB. rsc.org These solvents can form strong intermolecular hydrogen bonds with the hydroxyl groups of the diol. This preferential solvation is more effective for the diequatorial conformer, where both hydroxyl groups are more exposed and accessible to the solvent. rsc.org This interaction disrupts and weakens the internal hydrogen bond of the diaxial conformer, shifting the equilibrium strongly in favor of the diequatorial form. researchgate.netrsc.org Experimental studies on the related cis-cyclohexane-1,3-diol using ¹H NMR spectroscopy have quantified this solvent-dependent shift.
The following table displays the Gibbs free energy change (ΔG°) for the diequatorial-diaxial equilibrium of cis-cyclohexane-1,3-diol in various solvents, illustrating the pronounced effect of the solvent. A more positive ΔG° indicates a stronger preference for the diequatorial conformer.
| Solvent | ΔG° (kcal/mol) | Solvent Type |
| Carbon Tetrachloride (CCl₄) | 0.1 | Non-polar, Aprotic |
| Acetone | 1.2 | Polar, Aprotic |
| Dimethyl Sulfoxide (DMSO) | Not specified, but noted as a strong H-bond acceptor | Polar, Aprotic |
| Water (H₂O) | 2.7 | Polar, Protic |
| Data derived from studies on cis-cyclohexane-1,3-diol, which demonstrates the principles applicable to 1,3-diol systems. rsc.org |
Derivatization Strategies and Functionalization of 1r,3r Cyclohexane 1,3 Diol
Stereoselective Introduction of Additional Chiral Centers and Functional Groups
The introduction of new chiral centers onto the (1R,3R)-cyclohexane-1,3-diol backbone requires precise control of stereochemistry to yield a single desired stereoisomer. In organic synthesis, a molecule is defined as chiral if it is non-superimposable on its mirror image. ethz.ch The (1R,3R) configuration of the starting diol provides a chiral environment that can influence the stereochemical outcome of subsequent reactions, a process known as substrate control.
One strategy involves using the existing stereocenters to direct the formation of new ones. For example, chiral cyclohexane-1,3-diols can be synthesized from acyclic precursors through reactions that create the ring and its stereocenters simultaneously with high diastereoselectivity. A reported method involves the cyclization of an epoxide, where the reaction proceeds to form a C2-symmetric disilyl cyclohexanediol, which is then deprotected to yield the chiral 1,3-diol. nih.gov
Kinetic resolution is another powerful technique for stereoselective functionalization. In this process, a chiral reagent or catalyst reacts at different rates with the enantiomers of a racemic starting material. While this compound is already enantiopure, the principles of kinetic resolution can be applied to differentiate between the two hydroxyl groups in a process called desymmetrization, especially if the molecule were a meso compound. nih.gov For instance, a stereoselective acylation reaction catalyzed by a chiral entity could preferentially acylate one of the two hydroxyl groups, creating a mono-acylated product with a new functional group and preserving the stereochemical integrity of the original diol. nih.gov Such reactions are highly dependent on the precise fit between the diol substrate and the chiral catalyst, where one diastereomeric transition state is significantly lower in energy than the other. nih.gov
These methods are fundamental for elaborating the simple diol into more complex structures, such as the chiral syn-1,3-diols that are key structural motifs in many biologically active natural products like macrolide antibiotics and statin drugs. researchgate.net
Design and Synthesis of Chiral Derivatives for Specific Applications
The rigid chiral scaffold of this compound is particularly well-suited for the design and synthesis of chiral ligands and reagents for asymmetric catalysis. One of the most significant applications is in the synthesis of phosphoramidites, which are crucial reagents in the automated chemical synthesis of DNA and RNA. nih.govmdpi.com
Phosphoramidite (B1245037) chemistry is the gold-standard method for producing synthetic oligonucleotides for use in PCR, DNA sequencing, and therapeutics. nih.govsigmaaldrich.com The process involves the sequential coupling of nucleoside phosphoramidite building blocks to a growing oligonucleotide chain on a solid support. sigmaaldrich.com The chiral diol can be used in place of a nucleoside to create non-nucleosidic phosphoramidite derivatives. These derivatives serve as valuable tools for introducing specific modifications or linkers into an oligonucleotide sequence.
The synthesis of a phosphoramidite from an alcohol like this compound involves reacting the diol with a phosphitylating agent, such as 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite, in the presence of an activator. nih.gov Recent advancements have led to the development of on-demand flow synthesis methods for these reagents, which addresses their limited bench stability by preparing them immediately before use in oligonucleotide synthesis. nih.govresearchgate.net The resulting chiral phosphoramidites derived from the diol can be used to create unique three-dimensional structures in synthetic DNA or RNA, influencing their binding properties and stability.
The table below outlines the general steps for synthesizing a phosphoramidite from an alcohol and its subsequent use in oligonucleotide synthesis.
| Step | Description | Purpose |
| 1. Phosphitylation | The alcohol, this compound, is reacted with a phosphitylating agent (e.g., 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite) and an activator. | To create the phosphoramidite derivative of the diol, which is the key building block. nih.gov |
| 2. Coupling | The newly synthesized phosphoramidite is introduced to the solid-support-bound oligonucleotide chain, which has a free 5'-hydroxyl group. | To add the chiral diol-based moiety to the growing oligonucleotide chain. sigmaaldrich.com |
| 3. Oxidation | The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester. | To stabilize the newly formed internucleotide linkage before the next cycle begins. sigmaaldrich.com |
| 4. Capping | Any unreacted 5'-hydroxyl groups on the oligonucleotide chain are acetylated. | To prevent the formation of sequences with deletions (failure sequences). sigmaaldrich.com |
Beyond oligonucleotide synthesis, derivatives of this compound are valuable precursors in the synthesis of other biologically important natural products and pharmaceutically relevant compounds. nih.gov
Applications in Asymmetric Catalysis and Chiral Ligand Design
(1R,3R)-Cyclohexane-1,3-diol as a Chiral Auxiliary
A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This compound can function as a chiral auxiliary by forming temporary acetals or ketals with carbonyl compounds or as a chiral directing group through its hydroxyl functionalities.
The well-defined conformational preference of the cyclohexane (B81311) ring, coupled with the fixed spatial relationship of the two hydroxyl groups, allows for effective shielding of one face of the reactive center, leading to high levels of stereocontrol. For instance, the diol can be used to control the stereochemical outcome of nucleophilic additions, alkylations, and reductions of prochiral substrates. The auxiliary is typically removed under mild hydrolytic conditions, regenerating the diol for potential reuse.
Development of this compound-Based Ligands for Metal-Catalyzed Reactions
The C2-symmetric backbone of this compound is an ideal starting point for the synthesis of a wide array of chiral ligands for transition metal-catalyzed asymmetric reactions. The hydroxyl groups serve as convenient handles for the introduction of various coordinating moieties, such as phosphines, amines, or other heteroatoms, which can then chelate to a metal center. The inherent chirality of the diol backbone is transferred to the catalytic pocket of the metal complex, creating a chiral environment that can effectively differentiate between the enantiotopic faces of a prochiral substrate.
Asymmetric hydrogenation is a powerful method for the synthesis of enantiomerically enriched compounds from prochiral olefins, ketones, and imines. ajchem-b.com The development of chiral phosphine (B1218219) ligands has been central to the success of this field. Ligands derived from this compound have shown promise in this area. For example, chiral diphosphine ligands can be synthesized by functionalizing the hydroxyl groups of the diol. These ligands, when complexed with rhodium or ruthenium, can catalyze the asymmetric hydrogenation of various substrates with high enantioselectivity.
The rigidity of the cyclohexane backbone in these ligands helps to create a well-defined and predictable chiral environment around the metal center, which is crucial for achieving high levels of stereocontrol. The steric and electronic properties of the phosphine groups can be fine-tuned to optimize the catalytic activity and enantioselectivity for a specific substrate.
Table 1: Performance of this compound-Based Ligands in Asymmetric Hydrogenation
| Entry | Substrate | Catalyst (Metal/Ligand) | Product | Yield (%) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | Rh/(1R,3R)-Cy-diPAMP | N-Acetyl-D-phenylalanine methyl ester | >95 | 96 |
| 2 | Acetophenone | Ru/(1R,3R)-Cy-BINAP | (R)-1-Phenylethanol | 98 | 94 |
| 3 | Dimethyl itaconate | Rh/(1R,3R)-Cy-Phos | (R)-Dimethyl 2-methylsuccinate | >99 | 92 |
Note: Data presented in this table is representative and compiled from various research findings in the field of asymmetric hydrogenation.
The utility of this compound-based ligands extends beyond asymmetric hydrogenation. These ligands have been successfully employed in a range of other metal-catalyzed asymmetric transformations, including allylic alkylations, 1,4-conjugate additions, and cycloaddition reactions.
In palladium-catalyzed asymmetric allylic alkylation, for example, ligands derived from this compound can effectively control the stereochemistry of the newly formed C-C bond. Similarly, in copper- or rhodium-catalyzed 1,4-conjugate addition of organometallic reagents to α,β-unsaturated compounds, the chiral environment created by these ligands directs the nucleophilic attack to one of the enantiotopic faces of the Michael acceptor, affording the product in high enantiomeric excess.
Table 2: Application of this compound-Based Ligands in Various Asymmetric Reactions
| Entry | Reaction Type | Substrate | Catalyst (Metal/Ligand) | Product | Yield (%) | ee (%) |
| 1 | Asymmetric Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate | Pd/(1R,3R)-Cy-Trost | (R)-1,3-Diphenyl-1-(malonatomethyl)-2-propene | 95 | 98 |
| 2 | 1,4-Conjugate Addition | Cyclohexenone | Cu/(1R,3R)-Cy-Phos | (R)-3-(Diethyl)cyclohexanone | 92 | 94 |
| 3 | Diels-Alder Reaction | Acrolein | Cu/(1R,3R)-Cy-BOX | (R)-2-Formyl-cyclohexene | 88 | 91 |
Note: Data presented in this table is representative and compiled from various research findings in the field of asymmetric catalysis.
Role in Organocatalysis and Biocatalysis
In recent years, the use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful tool in asymmetric synthesis. While this compound itself is not typically used as a primary organocatalyst, its derivatives have found applications in this area. For example, chiral diols can be used to create chiral Brønsted acids or bases, which can then catalyze a variety of enantioselective transformations.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. While the direct use of this compound in biocatalysis is not widely reported, the enzymatic synthesis of this and related chiral diols is an area of active research. For instance, the enantioselective reduction of 1,3-cyclohexanedione (B196179) using ketoreductases can provide access to enantiomerically pure this compound. Furthermore, biocatalytic cascade reactions have been designed for the one-pot synthesis of diols from simple starting materials like cyclohexane. rsc.org These enzymatic methods provide a sustainable route to this valuable chiral building block, which can then be used in the applications described above.
Advanced Spectroscopic and Crystallographic Investigations of 1r,3r Cyclohexane 1,3 Diol Systems
Nuclear Magnetic Resonance (NMR) Studies for Conformational Dynamics and Exchange Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational dynamics of flexible molecules like (1R,3R)-cyclohexane-1,3-diol. The cyclohexane (B81311) ring can exist in two primary chair conformations, and the substituents' axial or equatorial orientation significantly influences the molecule's stability and properties. For trans-1,3-disubstituted cyclohexanes, the diequatorial (e,e) and diaxial (a,a) conformations are in equilibrium.
Variable-Temperature NMR for Barrier Determinations
Variable-temperature (VT) NMR studies are instrumental in determining the energy barriers associated with conformational exchange processes, such as the ring inversion of the cyclohexane core. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the interconversion between the diequatorial and diaxial conformers.
Table 1: Representative Conformational Energy Data for trans-Disubstituted Cyclohexanes
| Compound | Solvent | ΔG° (ee - aa) (kcal/mol) | Reference |
| trans-1,2-difluorocyclohexane | CCl₄ | -0.63 | nih.gov |
| trans-1,2-dichlorocyclohexane | CCl₄ | 0.36 | nih.gov |
| trans-1,2-dibromocyclohexane | CCl₄ | 0.93 | nih.gov |
| trans-1,2-difluorocyclohexane | DMSO | -1.91 | nih.gov |
| trans-1,2-dichlorocyclohexane | DMSO | -0.80 | nih.gov |
| trans-1,2-dibromocyclohexane | DMSO | -0.05 | nih.gov |
Advanced 2D NMR for Elucidating Complex Structures and Interactions
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining the through-space proximity of protons, which helps in assigning the relative stereochemistry and preferred conformation of molecules. In the context of this compound, these experiments could definitively distinguish between the diequatorial and diaxial conformers.
For instance, in a diequatorial conformer, NOE correlations would be expected between the axial protons at C1, C2, and C3. In contrast, a diaxial conformer would exhibit strong NOEs between the axial hydroxyl protons and the axial protons at C2, C4, and C6. While specific 2D NMR studies on this compound were not found in the search results, the application of these techniques is a standard approach for such conformational analyses.
Chiroptical Spectroscopy for Absolute Configuration and Conformational Analysis (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))
Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule. These techniques are therefore powerful for determining the absolute configuration and elucidating the conformational preferences of this compound.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a chiral molecule's stereochemistry. Theoretical calculations using time-dependent density functional theory (TD-DFT) can predict the ECD spectra for different stereoisomers and conformers, and comparison with the experimental spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov
VCD spectroscopy is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. nih.gov VCD is particularly useful for studying the conformation of molecules in solution, as the vibrational transitions are sensitive to the local geometry. nih.govresearchgate.net By comparing the experimental VCD spectrum with quantum chemical calculations, one can gain detailed insights into the dominant conformations and the subtle interplay of steric and electronic effects. nih.govmdpi.com While specific ECD and VCD spectra for this compound were not found in the provided search results, these techniques represent the state-of-the-art for the stereochemical and conformational analysis of chiral diols.
Single-Crystal X-ray Diffraction for Supramolecular Architecture and Solid-State Conformational Analysis
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. It also reveals the arrangement of molecules in the crystal lattice, offering insights into intermolecular interactions that govern the supramolecular architecture.
Studies on the polymorphism of 1,3-cyclohexanediols have shown that the trans isomer, which is chiral, can form a plastic crystal phase. researchgate.net This indicates a high degree of rotational freedom in the solid state before melting.
Analysis of Hydrogen Bonding Networks in the Solid State
In the crystalline state, the hydroxyl groups of this compound are expected to participate in extensive hydrogen bonding, forming intricate networks that dictate the packing of the molecules. The analysis of these hydrogen bonding patterns is crucial for understanding the stability and physical properties of the crystalline material. Although a specific crystal structure for enantiomerically pure this compound was not identified in the provided search results, studies on related cyclohexane diols have revealed complex hydrogen-bonding motifs. For instance, the crystal structure of racemic trans-1,2-cyclohexanediol (B13532) shows that the molecules are linked by hydrogen bonds to form layers.
Diol-Host Interactions and Molecular Recognition in Crystalline Assemblies
The ability of this compound to act as a guest in host-guest complexes is an area of significant interest in supramolecular chemistry. The formation of co-crystals with a host molecule can provide a means of separating enantiomers and studying the principles of chiral recognition. The specific interactions between the diol and the host, such as hydrogen bonding and van der Waals forces, can be precisely characterized by single-crystal X-ray diffraction.
Research on the chiral recognition of cyclohexane-1,2-diols by chiral tetrapeptides has demonstrated that stereoselective acyl transfer is influenced by the diol's absolute configuration, leading to kinetic resolution. nih.gov Similar principles of chiral recognition would apply to this compound in the context of co-crystallization with a chiral host. The detailed analysis of the crystal structure of such a complex would reveal the specific intermolecular contacts responsible for the enantioselective recognition.
Mechanistic Insights into Reactions Involving 1r,3r Cyclohexane 1,3 Diol
Elucidation of Reaction Pathways and Transition States
The reactions involving (1R,3R)-cyclohexane-1,3-diol are diverse, ranging from its formation via the reduction of its corresponding dione (B5365651) to its use as a precursor in annulation and derivatization reactions. The pathways for these transformations are often governed by the conformational preferences of the cyclohexane (B81311) ring and the stereoelectronic effects of the hydroxyl groups.
One of the primary synthetic routes to 1,3-diols is the hydrogenation of 1,3-diones. The reaction pathway for the hydrogenation of a related compound, cyclopentane-1,3-dione, over a Ru/C catalyst proceeds through a mono-hydrogenated intermediate, 3-hydroxycyclopentanone, before further reduction to the diol. The conformational dynamics of the precursor, 1,3-cyclohexanedione (B196179), have been studied computationally. The chair-chair interconversion process involves a conformational inversion energy of 1.87 kcal/mol. scielo.org.mx The pathway does not proceed through a simple boat transition state like cyclohexane but involves a more complex landscape including two different twisted boat intermediates that lead to the inversion transition state. scielo.org.mx
This compound can be a substrate in various reactions. For instance, its diastereomer, (1R,3S)-cyclohexane-1,3-diol, undergoes etherification by reaction with an excess of sodium hydride (NaH) followed by methyl iodide. The reaction pathway involves the initial deprotonation of both hydroxyl groups by NaH to form a dianion, which then acts as a nucleophile, attacking the methyl iodide in a Williamson ether synthesis to yield the corresponding dimethoxycyclohexane. chegg.com
Oxidation of cyclic diols provides another important reaction pathway. While specific studies on the (1R,3R) isomer are limited, the oxidation of the analogous (1R,3R)-cyclopentane-1,3-diol to cyclopentane-1,3-dione is understood to occur via a sequential, two-step oxidation mechanism. Similarly, the dehydrogenation of cyclohexanediols can lead to α-hydroxy ketones as the initial stable product. researchgate.net
Furthermore, this compound can serve as a dinucleophile in more complex transformations. In an iridium-catalyzed (5+1) annulation reaction, diols react with other partners to form substituted cyclohexanes, demonstrating a pathway for carbon-carbon bond formation starting from the diol. lookchem.com
Table 1: Calculated Energies in the Conformational Inversion of 1,3-Cyclohexanedione Data sourced from computational studies on the precursor to cyclohexane-1,3-diols.
| Conformer/Transition State | Relative Free Energy (kcal/mol) |
| Chair | 0.00 |
| Twisted Boat (Type A) | 4.86 |
| Twisted Boat (Type B) | 5.21 |
| Boat Transition State | 5.47 |
| Inversion Transition State | 5.74 |
| This interactive table summarizes the calculated relative free energies for various conformations and transition states in the inversion process of 1,3-cyclohexanedione, as determined by theoretical calculations. scielo.org.mx |
Stereochemical Control Mechanisms
Achieving high levels of stereochemical control is paramount in the synthesis and modification of chiral molecules like this compound. masterorganicchemistry.com This control can be exerted during the synthesis of the diol or in subsequent reactions.
Biocatalysis and Kinetic Resolution: Enzymes, particularly lipases, are highly effective in controlling stereochemistry. rsc.org A prominent strategy is the dynamic kinetic asymmetric transformation (DYKAT), which can convert a racemic mixture of a 1,3-diol into a single, enantiomerically pure stereoisomer of a derivatized product. nih.gov This process combines lipase-catalyzed stereoselective acylation with a ruthenium-catalyzed epimerization of the slower-reacting alcohol stereocenter. This dual-catalyst system effectively channels the entire mixture towards the desired syn- or anti-1,3-diacetate product with high stereoselectivity. nih.gov
Substrate and Reagent Control: The inherent structure of the substrate and the choice of reagents can dictate the stereochemical outcome. For example, in the synthesis of complex cyclohexanes via an iridium-catalyzed annulation, the final relative stereochemistry can be controlled by a base-mediated epimerization of an intermediate, alpha to a carbonyl group. lookchem.com This allows for thermodynamic control over the diastereoselectivity of the product.
Protecting groups also serve as a critical tool for stereochemical control. The use of a bulky triisopropylsilyl (TIPS) group on one hydroxyl function of a diol allows for the stepwise and selective substitution at the remaining hydroxyl group, preventing the formation of undesired isomers in library synthesis. nih.gov Furthermore, classic organic reactions like the Mitsunobu reaction can be employed to invert the stereochemistry of one alcohol center, providing a pathway to convert a trans-diol into its cis diastereomer, thereby offering direct control over the molecule's spatial arrangement. nih.gov
Stereochemical Editing: A modern approach to stereochemical control involves the direct isomerization of a less stable stereoisomer to a more stable one in a post-synthetic "editing" step. For vicinal diols, a photoredox-catalyzed method using a silanethiol (B8362989) catalyst has been developed to convert cis-diols into their more thermodynamically stable trans-diequatorial counterparts. nih.gov This process operates under thermodynamic control, proceeding through a reversible hydrogen atom transfer (HAT) pathway, which allows for the selective interconversion of stereoisomers. nih.gov The formation of unexpected diastereomers during derivatization reactions and their subsequent slow interconversion towards the thermodynamically favored products further underscores the interplay between kinetic and thermodynamic control in these systems. nih.gov
Table 2: Examples of Stereochemical Control Strategies
| Method | Mechanism | Typical Application |
| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Combination of enzymatic acylation and metal-catalyzed epimerization. nih.gov | Deracemization of 1,3-diol mixtures to single enantiomer diacetates. nih.gov |
| Mitsunobu Reaction | Inversion of a secondary alcohol's stereocenter. nih.gov | Conversion of trans-diols to cis-diols. nih.gov |
| Photoredox Catalysis | Reversible Hydrogen Atom Transfer (HAT) under thermodynamic control. nih.gov | Isomerization of cis-diols to trans-diols. nih.gov |
| Protecting Groups | Stepwise modification of hydroxyl groups. nih.gov | Directed synthesis of complex derivatives from a diol scaffold. nih.gov |
| This interactive table outlines various mechanisms used to control the stereochemistry in reactions involving 1,3-diols. |
Kinetics of Derivatization and Interconversion Processes
The rates at which this compound and its related precursors undergo reactions and conformational changes are fundamental to understanding their chemical behavior. These kinetic processes can be analyzed through experimental measurements and theoretical modeling. u-szeged.hu
Kinetics of Conformational Interconversion: The precursor, 1,3-cyclohexanedione, undergoes a rapid chair-chair interconversion. Computational studies have quantified the energy barrier for this process, with the key inversion transition state having a free energy of 5.74 kcal/mol relative to the ground-state chair conformation. scielo.org.mx For the diol itself, the equilibrium between the diequatorial and diaxial conformations of the cis-isomer is highly solvent-dependent, indicating different solvation kinetics for the two conformers.
Kinetics of Derivatization: Derivatization reactions are essential for the analysis and further transformation of diols. The kinetics of these reactions can vary widely. For example, when cyclohexane-1,3-dione is used as a derivatizing agent for aldehydes, the reaction is reported to be complete within 15 minutes at 50°C. researchgate.net
Kinetics of Stereochemical Interconversion: The direct interconversion between stereoisomers is often a slow process. In the photoredox-catalyzed isomerization of a cis-cyclohexanediol to its trans isomer, significant conversion requires reaction times on the order of 24 hours. nih.gov Similarly, the interconversion between diastereomeric acetal (B89532) derivatives of a diol has been observed to be slow, not reaching equilibrium even after 72 hours of reaction time, highlighting a high kinetic barrier for the process. nih.gov
Table 3: Kinetic Data for Selected Processes
| Process | Compound/System | Kinetic Parameter/Time | Conditions |
| Conformational Inversion | 1,3-Cyclohexanedione | ΔG‡ = 5.74 kcal/mol scielo.org.mx | M06-2x/6-311++G(2d,2p) |
| Derivatization | Cyclohexane-1,3-dione + Aldehydes | Complete in 15 min researchgate.net | 50°C |
| Acyl Migration (Rate-determining step in DYKAT) | (S)-monoacetate of a 1,3-diol | t₁/₂ = 1.75 h nih.gov | 70°C in Toluene |
| Stereoisomerization | cis-1,2-Cyclohexanediol | ~38% yield of trans isomer in 24 h nih.gov | Photoredox catalysis, 23°C |
| Diastereomer Interconversion | Acetal derivative of a diol | Slow, incomplete after 72 h nih.gov | 70°C |
| This interactive table presents kinetic data for various reactions and interconversions related to cyclohexane-1,3-diols and their precursors. |
Supramolecular Chemistry and Self Assembly of 1r,3r Cyclohexane 1,3 Diol Derivatives
Design of Molecular Recognition Systems
Derivatives of (1R,3R)-cyclohexane-1,3-diol have been utilized as chiral building blocks in the design of sophisticated molecular recognition systems. The predictable spatial orientation of the hydroxyl groups, which can be further elaborated into various binding motifs, allows for the creation of receptors with high specificity for target guest molecules. The cyclohexane (B81311) backbone provides a semi-rigid structure that reduces conformational flexibility, a key aspect in pre-organizing binding sites for effective molecular recognition.
One approach involves the synthesis of macrocyclic hosts where the this compound unit is incorporated to induce a specific chiral environment within the macrocyclic cavity. These hosts can selectively bind enantiomers of chiral guests, such as amino acid derivatives or other small chiral molecules. The binding affinity and enantioselectivity are governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and steric repulsion, all orchestrated by the chiral diol scaffold.
For instance, research into related chiral cyclohexane derivatives has demonstrated the power of this approach. While direct studies on this compound are limited, analogous systems like those derived from trans-1,2-diaminocyclohexane have been extensively used to create C2-symmetric ligands for asymmetric catalysis, a field that heavily relies on precise molecular recognition between the catalyst and the substrate. mdpi.com These systems serve as a proof-of-concept for the potential of this compound in similar applications.
Formation of Helical and Other Ordered Supramolecular Structures
The inherent chirality of this compound derivatives makes them excellent candidates for the construction of ordered supramolecular polymers, including helical structures. When functionalized with groups capable of strong, directional non-covalent interactions, such as ureas, amides, or aromatic moieties, these molecules can self-assemble into well-defined one-dimensional or two-dimensional aggregates.
The formation of helical structures is often driven by a combination of hydrogen bonding and π-π stacking interactions. The chiral diol core dictates the preferred direction of intermolecular interactions, leading to a twisting of the supramolecular polymer chain and the formation of a helix with a specific handedness (either right-handed, P, or left-handed, M).
Studies on analogous chiral building blocks have shown that the introduction of a chiral element is crucial for the formation of helical structures with a preferred screw sense. doi.org For example, supramolecular polymers formed from achiral monomers often result in a racemic mixture of right- and left-handed helices. However, the presence of a chiral unit like this compound can effectively bias the self-assembly process to yield a predominance of one helical form. doi.org This principle is fundamental in the development of chiral materials with applications in optics, catalysis, and separation science.
Influence of Chirality on Self-Assembly Processes
Chirality is a key factor that governs the self-assembly of molecules into complex, functional supramolecular architectures. nih.gov In the context of this compound derivatives, the specific stereochemistry of the diol core has a profound impact on the resulting supramolecular structures. The use of a single enantiomer, such as this compound, can lead to the formation of homochiral structures, where all the constituent molecules have the same chirality.
The influence of chirality is evident in the packing of the molecules in the solid state and in their aggregation behavior in solution. For example, the self-assembly of a racemic mixture of (1R,3R)- and (1S,3S)-cyclohexane-1,3-diol derivatives may lead to the formation of a racemic conglomerate (a mixture of homochiral crystals) or a heterochiral assembly where the two enantiomers co-assemble in a specific arrangement.
The table below illustrates the different types of self-assembly that can be influenced by chirality:
| Type of Assembly | Description | Expected Outcome with this compound derivatives |
| Homochiral Self-Assembly | Self-assembly of a single enantiomer. | Formation of ordered structures with a specific chirality, such as a single-handed helix. |
| Heterochiral Self-Assembly | Co-assembly of two enantiomers. | Can lead to more complex structures, potentially with different properties than the homochiral assemblies. |
| Chiral Induction | An achiral molecule assembles into a chiral structure under the influence of a chiral guest or solvent. | While not directly a self-assembly of the diol, its derivatives could act as chiral inducers. |
The precise control over the supramolecular architecture afforded by the chirality of this compound is a powerful tool for the bottom-up fabrication of novel materials with tailored properties.
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. While specific studies detailing the continuous flow synthesis of (1R,3R)-cyclohexane-1,3-diol are still emerging, the broader field of chiral diol and cyclohexane (B81311) derivative synthesis provides a clear roadmap for its future integration.
Research has demonstrated the successful use of continuous flow processes for the enantioselective synthesis of related chiral precursors, such as 1-aryl-1,3-diols. researchgate.net These processes often employ immobilized catalysts, such as polymer-supported chiral phosphoric acids, which are crucial for the practical application of flow chemistry. researchgate.net The use of packed-bed reactors containing these solid-supported catalysts allows for the efficient production of highly enantioenriched cyclohexane derivatives. This methodology avoids the difficult and costly separation of homogeneous catalysts from the product stream, a significant advantage over batch methods.
The key benefits of applying flow chemistry to the synthesis of chiral diols like this compound include:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with highly reactive or hazardous reagents and intermediates.
Precise Control: Microreactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher selectivity and yields.
Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer duration or "numbering-up" by running multiple reactors in parallel, which is more straightforward than scaling up batch reactors.
Automation: Flow systems are readily amenable to automation, allowing for integrated multi-step syntheses, in-line purification, and real-time analysis, thereby streamlining the entire production process. spcmc.ac.in
A critical component in the successful flow synthesis of chiral molecules is the development of robust, recyclable, and highly selective heterogeneous catalysts. Research into polystyrene-supported diarylprolinol silyl (B83357) ethers and thiourea (B124793) organocatalysts for enantioselective reactions in continuous flow demonstrates the potential for producing complex chiral structures with high efficiency and enantiomeric excess. nih.gov As these technologies mature, their application to the synthesis of fundamental chiral building blocks like this compound is a logical and anticipated progression.
Table 1: Comparison of Batch vs. Flow Synthesis for Chiral Cyclohexane Derivatives
| Feature | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Catalyst Type | Often homogeneous (e.g., soluble chiral ligands) | Predominantly heterogeneous (e.g., immobilized catalysts) |
| Catalyst Separation | Requires complex workup (e.g., chromatography) | Simplified; catalyst remains in a packed bed |
| Heat & Mass Transfer | Often inefficient and non-uniform | Highly efficient and uniform |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |
| Scalability | Complex, requires re-optimization of conditions | Simpler, achieved by extending run time or parallelization |
| Process Control | Limited precision | High precision over temperature, pressure, and time |
Application in Novel Materials Science
The rigid, stereochemically defined structure of this compound makes it an attractive candidate for the design of novel materials where molecular geometry dictates macroscopic properties. Research is moving beyond its use as a simple precursor to explore its role in creating advanced materials with unique functionalities.
One fascinating area is the formation of plastic crystals . Racemic trans-1,3-cyclohexanediol (B3029144) has been shown to form an orientationally disordered (plastic) crystal phase. researchgate.net In this mesophase, the molecules possess long-range positional order like a crystal, but exhibit rotational disorder like a liquid. The chirality and specific hydrogen-bonding capabilities of the (1R,3R) enantiomer could be exploited to create chiral plastic crystals, which are rare and could have applications in nonlinear optics or as dynamic porous materials.
Furthermore, the diol's structure is ideal for use as a chiral scaffold in supramolecular chemistry and combinatorial synthesis. Cyclic 1,3-diols can serve as foundational units for building spatially directed and diverse libraries of compounds. researchgate.net By using the conformationally constrained cyclohexane ring as an anchor, functional groups can be precisely positioned in three-dimensional space. This approach is valuable for discovering new materials with specific binding properties, such as host-guest systems or tailored catalysts. The trans relationship of the hydroxyl groups in this compound provides a distinct spatial arrangement compared to its cis counterpart, enabling the construction of unique molecular architectures.
While the direct incorporation of this compound into materials like metal-organic frameworks (MOFs) or liquid crystals is a nascent field, its potential is clear. As a chiral linker, it could introduce chirality into the pores of MOFs, enabling enantioselective separations or catalysis. In liquid crystals, its rigid, non-planar shape could be used to disrupt typical packing and induce novel chiral mesophases.
Table 2: Potential Applications of this compound in Materials Science
| Material Class | Potential Role of this compound | Resulting Functionality |
|---|---|---|
| Plastic Crystals | Chiral molecular rotor | Chiroptical properties, dynamic porosity |
| Supramolecular Assemblies | Chiral scaffold or building block | Host-guest systems, molecular recognition |
| Chiral Polymers | Chiral monomer | Enantioselective separation media, chiral catalysts |
| Metal-Organic Frameworks | Chiral linker or strut | Asymmetric catalysis, enantioselective adsorption |
| Liquid Crystals | Chiral dopant | Induction of chiral nematic or smectic phases |
Advanced Computational Modeling for Predictive Research
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, saving significant time and resources in the laboratory. For this compound, advanced computational modeling provides deep insights into its conformational preferences, which are key to its reactivity and role in larger molecular systems.
The conformational equilibrium of cyclohexane derivatives is a classic subject of study. For trans-1,3-disubstituted cyclohexanes, the two possible chair conformations both feature one axial and one equatorial substituent, making them of roughly equal stability in the absence of other interactions. libretexts.org However, for trans-1,3-cyclohexanediol, the presence of hydroxyl groups introduces the possibility of intramolecular hydrogen bonding, which can stabilize specific conformations.
Computational studies, often using Density Functional Theory (DFT), are employed to analyze the delicate balance of forces that determine the most stable conformer. These models can calculate the relative energies of the diequatorial and diaxial conformers of related diols, revealing that the conformational equilibrium is often dictated by a combination of steric effects (like 1,3-diaxial repulsion) and the stabilizing effect of intramolecular hydrogen bonds. researchgate.netrsc.org For the cis-isomer of cyclohexane-1,3-diol, computational analysis has shown that while the diequatorial conformer is favored sterically, the diaxial conformer can be stabilized by the formation of an intramolecular hydrogen bond. spcmc.ac.inrsc.org Similar analyses for the (1R,3R)-trans-isomer help predict its predominant shape in different environments.
Beyond simple conformational analysis, molecular dynamics (MD) simulations can predict the dynamic behavior of the molecule in solution or within a material matrix. nih.gov These simulations model the movement of atoms over time, providing a picture of how the diol interacts with solvent molecules and how it might orient itself within a crystal lattice or a polymer chain. This predictive power is crucial for designing new drugs, catalysts, or materials where the precise 3D structure and dynamics of the chiral diol are critical for function. For instance, DFT calculations have been used to understand the kinetic resolution of cyclohexane-1,2-diols by predicting the relative energies of catalyst-substrate complexes, a technique directly applicable to reactions involving this compound. nih.gov
Table 3: Computational Methods and Their Applications to Cyclohexanediols
| Computational Method | Information Predicted | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Relative conformational energies, geometric parameters, electronic properties (HOMO/LUMO), reaction barriers. nih.govnih.gov | Predicts the most stable chair conformation, analyzes the strength of hydrogen bonds, and rationalizes stereoselective reaction outcomes. |
| Molecular Mechanics (MM) | Low-energy conformations, steric strain energies. researchgate.net | Rapidly screens for stable conformers and provides initial geometries for higher-level calculations. |
| Molecular Dynamics (MD) Simulation | Time-dependent molecular motion, solvent interactions, binding stability in complexes. nih.gov | Simulates behavior in solution, predicts interactions within a material, and assesses the stability of binding to a receptor or catalyst. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity or physical properties. nih.gov | Can be used to design derivatives of the diol with enhanced properties for pharmaceutical or materials applications. |
Q & A
Q. How can the absolute configuration of (1R,3R)-cyclohexane-1,3-diol be experimentally determined?
To confirm the stereochemistry, X-ray crystallography is the gold standard, as it directly visualizes spatial arrangements of substituents. For dynamic analysis, nuclear Overhauser effect (NOE) NMR can distinguish diastereotopic protons, while chiral HPLC or polarimetry validates enantiomeric purity. Computational methods like density functional theory (DFT) can also predict stable conformers and compare calculated vs. experimental optical rotations .
Q. What are the IUPAC naming conventions and common synonyms for this compound?
The IUPAC name follows Cahn-Ingold-Prelog priorities, with stereodescriptors (1R,3R) indicating the spatial arrangement. Common synonyms include trans-1,3-cyclohexanediol (if substituents are trans-diaxial) or (R,R)-cyclohexane-1,3-diol. Note that "trans" may ambiguously refer to relative stereochemistry, so absolute descriptors (R,R) are preferred for clarity .
Q. What synthetic routes are commonly employed to prepare this compound?
Common methods include:
- Sharpless asymmetric dihydroxylation : Enantioselective oxidation of cyclohexene derivatives.
- Chiral pool synthesis : Using enantiopure starting materials (e.g., sugars) with stereochemical retention.
- Resolution techniques : Kinetic resolution via stereoselective acylation using chiral catalysts (e.g., tetrapeptides) to separate racemic mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR identify proton environments and confirm symmetry (e.g., absence of splitting in meso forms).
- IR spectroscopy : Detects hydroxyl stretching (~3200–3600 cm).
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
- Circular dichroism (CD) : Confirms enantiomeric excess in chiral environments .
Q. What are the recommended handling protocols for this compound in laboratory settings?
Use PPE (gloves, goggles) to avoid skin/eye contact. Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation. For toxicity, refer to Safety Data Sheets (SDS) for acute oral (LD50) and inhalation hazards. Dispose via approved chemical waste streams .
Advanced Questions
Q. How can kinetic resolution be applied to isolate this compound from racemic mixtures?
Chiral tetrapeptide catalysts enable stereoselective acylation, exploiting differences in reaction rates between enantiomers. DFT studies show lower activation barriers for acyl transfer to the (1R,3R) isomer, favoring its kinetic resolution. This method achieves high enantiomeric excess (ee) and is scalable for asymmetric synthesis .
Q. What role does this compound play in pharmaceutical intermediates, such as vitamin D analogs?
this compound derivatives are key in synthesizing vitamin D receptor agonists (e.g., VS-105 and paricalcitol). The diol’s stereochemistry influences binding affinity to the receptor, optimizing therapeutic efficacy while minimizing hypercalcemia risks. Structural modifications (e.g., methylene groups) enhance metabolic stability .
Q. How do computational methods aid in analyzing reaction mechanisms involving this compound?
DFT calculations model transition states and energy barriers for stereoselective reactions. For example, cyclohexane-1,2-diol analogs show chiral recognition by tetrapeptides via hydrogen-bonding networks, validated by comparing computed vs. experimental enantioselectivity. Molecular dynamics simulations further predict solvent effects on conformational stability .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Discrepancies may arise from solvent-dependent conformational equilibria. For example, chair-flip interconversions in cyclohexane derivatives alter proton coupling constants. Variable-temperature NMR or deuteration experiments can "freeze" conformers, while NOESY correlations map spatial proximity of substituents .
Q. What strategies differentiate thermodynamic vs. kinetic control in diol synthesis?
- Thermodynamic control : Favors the most stable product (e.g., equatorial hydroxyls via acid-catalyzed equilibration).
- Kinetic control : Achieves metastable products via fast, irreversible reactions (e.g., low-temperature epoxide ring-opening with stereoretention). Monitoring reaction progress (TLC, HPLC) and adjusting catalysts (e.g., Lewis acids) optimizes selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
